Introduction: The Significance of a Fluorinated Building Block
Introduction: The Significance of a Fluorinated Building Block
An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonyl Chloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 2-(Trifluoromethyl)benzenesulfonyl chloride. The information presented herein is curated to provide not only procedural details but also mechanistic insights and practical considerations from a field-proven perspective.
2-(Trifluoromethyl)benzenesulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry.[1] Its utility is largely defined by the presence of two key functional moieties: the highly reactive sulfonyl chloride group and the ortho-positioned trifluoromethyl group. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Consequently, this reagent is a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.[3] This guide will delve into the essential technical aspects of 2-(Trifluoromethyl)benzenesulfonyl chloride, providing a robust foundation for its effective use in research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the cornerstone of its effective and safe application in any experimental setting.
Synonyms: o-(Trifluoromethyl)benzenesulfonyl chloride, α,α,α-Trifluorotoluene-2-sulfonyl Chloride[1][6]
Molecular Structure:
Caption: Chemical Structure of 2-(Trifluoromethyl)benzenesulfonyl chloride
Physicochemical Data Summary:
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClF₃O₂S | [1] |
| Molecular Weight | 244.62 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Melting Point | 25 °C | [1] |
| Boiling Point | 133-135 °C at 14 mmHg | [1][4] |
| Density | 1.585 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.503 | [1][4] |
| InChI Key | ZIZGWNOAHUCACM-UHFFFAOYSA-N | [4] |
| SMILES | FC(F)(F)c1ccccc1S(Cl)(=O)=O | [4] |
Synthesis and Manufacturing Processes
The synthesis of arylsulfonyl chlorides can generally be approached through two primary routes: the transformation of an existing sulfur-containing aromatic compound or the direct introduction of a chlorosulfonyl group onto the aromatic ring.[7] For trifluoromethyl-substituted benzenesulfonyl chlorides, a common industrial method involves the reaction of the corresponding benzotrifluoride with sulfur trioxide to form the sulfonic acid, which is then treated with a chlorinating agent.[8]
A well-established laboratory-scale synthesis for arylsulfonyl chlorides, particularly when the desired isomer is readily available as an aniline, is through the Sandmeyer-type reaction. This method involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[7]
Caption: Nucleophilic substitution to form a sulfonamide.
Steric Considerations: While ortho-substituents can sometimes sterically hinder reactions, studies on related ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution. [9]This "steric acceleration" is thought to arise from the relief of ground-state strain as the reaction proceeds towards a trigonal bipyramidal transition state. [9]This effect likely contributes to the high reactivity of 2-(trifluoromethyl)benzenesulfonyl chloride despite its ortho-substitution.
Applications in Research and Development
The primary application of 2-(trifluoromethyl)benzenesulfonyl chloride is as an intermediate in the synthesis of complex organic molecules, especially within the pharmaceutical and agrochemical industries. [10]
-
Medicinal Chemistry: The 2-(trifluoromethyl)phenylsulfonamide moiety is a valuable pharmacophore. The trifluoromethyl group can enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and increase binding affinity to target proteins. [10]This makes the parent sulfonyl chloride a key starting material for synthesizing libraries of compounds for drug discovery programs, including those targeting kinases, proteases, and other enzymes. [3]* Agrochemicals: Similar to its role in pharmaceuticals, this reagent is used to create novel herbicides and fungicides. The resulting sulfonamide-containing compounds often exhibit potent biological activity. [10]* Materials Science: The reactivity of the sulfonyl chloride group allows for its use in modifying polymers and surfaces to impart specific properties.
Standard Operating Procedure: Synthesis of a 2-(Trifluoromethyl)phenyl Sulfonamide
This protocol describes a general, reliable method for the synthesis of a sulfonamide from 2-(trifluoromethyl)benzenesulfonyl chloride and a primary or secondary amine. This procedure is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Objective: To synthesize an N-substituted-2-(trifluoromethyl)benzenesulfonamide via nucleophilic substitution.
Materials:
-
2-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 eq) and anhydrous DCM. Begin stirring to dissolve.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion. [11]3. Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is to control the initial exothermic reaction.
-
Reagent Addition: Dissolve 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-16 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Dilute the reaction mixture with additional DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Safety, Handling, and Storage
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when handling reactive chemical reagents.
Hazard Summary: 2-(Trifluoromethyl)benzenesulfonyl chloride is a corrosive material that causes severe skin burns and eye damage. [4][5]It is also moisture-sensitive and may be corrosive to metals. [6][12] Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [13]* Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Handle only in a well-ventilated chemical fume hood. [13]If there is a risk of inhalation, use an appropriate respirator.
Handling:
-
Always handle in a chemical fume hood. [13]* It is moisture-sensitive; exposure to water or moist air will lead to hydrolysis, releasing corrosive hydrochloric acid. [14]Use anhydrous solvents and techniques.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines (except for controlled reactions). [13] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [15]* For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. [1]* Store in a corrosive-resistant container. [12]
References
- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents.
-
2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem. Available at: [Link]
-
Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Supporting Information for publications. Available at: [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]
-
Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water. Available at: [Link]
-
Benzenesulfonyl chloride, 2-(trifluoromethyl)- - NIST WebBook. Available at: [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - BALL LAB. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]
-
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride - Optional[1H NMR] - Spectrum. Available at: [Link]
- EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents.
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. Available at: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. Available at: [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available at: [Link]
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - Beilstein Journals. Available at: [Link]
-
Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem. Available at: [Link]
-
FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. - ResearchGate. Available at: [Link]
-
Reactions of trifluoromethyl radicals with aromatics. Part 3.—Substituted benzenes - Transactions of the Faraday Society (RSC Publishing). Available at: [Link]
-
2-(Trifluoromethyl)benzenesulfonyl chloride - SpectraBase. Available at: [Link]
- WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides - Google Patents.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]
Sources
- 1. 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 [chemicalbook.com]
- 2. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Trifluoromethyl)benzenesulfonyl Chloride | 776-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. nbinno.com [nbinno.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
